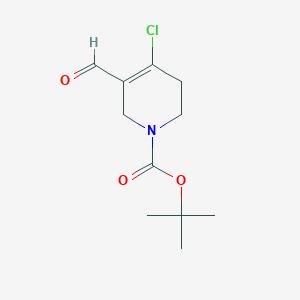

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Descripción general

Descripción

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7053 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a formyl group attached to the pyridine ring. This compound is primarily used in organic synthesis and research applications.

Métodos De Preparación

The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves several steps. One common method includes the protection of the pyridine nitrogen with a Boc group, followed by chlorination and formylation reactions. The reaction conditions typically involve the use of reagents such as tert-butyl chloroformate for Boc protection, thionyl chloride for chlorination, and formylation agents like formic acid or its derivatives .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the following steps:

- Protection of the pyridine nitrogen with tert-butyl chloroformate.

- Chlorination of the protected pyridine using thionyl chloride.

- Formylation of the chlorinated intermediate using formic acid or its derivatives.

Análisis De Reacciones Químicas

2.1. Nucleophilic Addition Reactions

The aldehyde group at position 5 undergoes nucleophilic additions, such as:

-

Enolate Formation : Reaction with 1,3-dicarbonyl compounds to form 1,4- or 1,2-adducts .

-

Knoevenagel Condensation : Formation of conjugated pyridine derivatives with β-ketoesters under acidic conditions .

2.2. Acid-Catalyzed Reactions

-

Deprotection : The Boc group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free pyridine .

-

Cyclization : Acidic conditions promote intramolecular cyclization, forming fused heterocycles like chromeno[3,2-c]pyridines .

2.3. Cross-Coupling Reactions

The chloro substituent at position 4 facilitates:

-

Suzuki Coupling : Replacement with aryl or heteroaryl groups using boronic acids .

-

Heck Reaction : Formation of alkenylated pyridines under palladium catalysis .

Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 245.7 g/mol |

| Boiling Point | 333.2 ± 42.0 °C |

| Density | 1.20 ± 0.1 g/cm³ |

| pKa | -3.92 ± 0.1 |

Key Reaction Pathways

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Deprotection | HCl (4N) in dioxane | Room temperature, 4h | 4-Chloro-5-formyl-3,6-dihydro-2H-pyridine |

| Suzuki Coupling | Boronic acid, Pd(OAc)₂ | Microwave, 30 min | Arylated pyridine derivatives |

| Knoevenagel Condensation | β-Ketoester, AcOH | Reflux, 6h | Conjugated pyridine-β-ketoester adducts |

Mechanistic Insights

The aldehyde group enables cascade reactions, such as:

-

Hetero-Diels–Alder : Formation of fused chromeno[3,2-c]pyridines via o-quinone methide intermediates .

-

Michael Addition : Reaction with 1,3-dicarbonyl compounds to yield substituted pyridines .

Toxicity and Handling

-

Hazards : Irritant to eyes/skin; avoid inhalation of dust.

-

Storage : Cool, dry place away from incompatible materials (e.g., strong bases) .

This compound’s versatility in heterocyclic synthesis and drug development underscores its importance in modern medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds derived from this structure showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In a study focusing on neurodegenerative diseases, it was found to inhibit acetylcholinesterase effectively, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it suitable for creating diverse chemical entities . For instance, it has been utilized in the synthesis of various pyridine derivatives that are crucial in pharmaceuticals.

Synthesis of GPIIb/IIIa Antagonists

The compound has been employed in synthesizing GPIIb/IIIa antagonists, which are vital in developing antiplatelet drugs. These antagonists play a significant role in preventing thrombosis during cardiovascular interventions .

Case Study 1: Anticancer Drug Development

A research team synthesized a series of derivatives from this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs.

Case Study 2: Neuroprotective Agents

In another study focused on neuroprotection, researchers modified the structure of this compound to enhance its inhibitory effect on acetylcholinesterase. The modified compounds showed improved efficacy in preventing neurodegeneration in animal models, suggesting their application in treating Alzheimer's disease.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves its reactivity towards various chemical reagents. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions on the pyridine ring. The chlorine atom and formyl group are reactive sites that can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electronic properties of the pyridine ring and the presence of the Boc group .

Comparación Con Compuestos Similares

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:

1-Boc-3-chloropiperidine: Similar in structure but lacks the formyl group.

N-Cbz-4-chloro-piperidine: Contains a carbobenzyloxy (Cbz) protecting group instead of Boc.

Pyrazolo[1,5-a]pyridine-2-carbothioamide: Contains a different heterocyclic ring system and functional groups.

The uniqueness of this compound lies in its combination of the Boc protecting group, chlorine atom, and formyl group, which provide distinct reactivity and synthetic utility.

Actividad Biológica

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.7053 g/mol

- CAS Number : 885275-20-7

The compound features a pyridine ring with a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a formyl group, which contribute to its reactivity and utility in various chemical reactions .

Synthesis Methods

The synthesis of this compound typically involves:

- Boc Protection : The nitrogen of the pyridine is protected using tert-butyl chloroformate.

- Chlorination : The protected pyridine undergoes chlorination with thionyl chloride.

- Formylation : The chlorinated intermediate is then subjected to formylation using formic acid or its derivatives.

These steps yield a compound that serves as an intermediate for more complex organic molecules and pharmaceuticals .

Biological Activity

The biological activity of this compound has been evaluated in various contexts, particularly in relation to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For example, derivatives of similar pyridine compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | Not specified | Induction of apoptosis through caspase activation |

| Curcumin Analogues | MDA-MB-231 (Breast Cancer) | 0.46 ± 0.02 | Apoptosis via mitochondrial pathways |

| Flavonol Derivatives | A549 (Lung Cancer) | 3.14 ± 0.29 | Apoptosis induction via Bcl-2/Bax modulation |

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving proteins such as Bcl-2 and Bax .

Other Biological Activities

In addition to anticancer effects, compounds related to this compound have been investigated for other biological activities:

- Antibacterial Properties : Similar pyridine derivatives have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study evaluating the antiproliferative effects of various pyridine derivatives found that compounds with structural similarities to 1-Boc-4-chloro-5-formyl exhibited significant inhibition of tumor growth in vitro and in vivo models .

- Molecular Modeling Studies : Computational studies have suggested that the structural features of this compound allow for strong interactions with biological targets involved in cancer progression .

Propiedades

IUPAC Name |

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZRPYVBQGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474321 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-20-7 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.